トランス-スチリル酢酸

概要

説明

Trans-Styrylacetic acid (TSA) is an organic compound that has been studied for its potential applications in scientific research.

科学的研究の応用

薬理学: ペプチジルグリシンα-ヒドロキシラーゼモノオキシゲナーゼの阻害剤

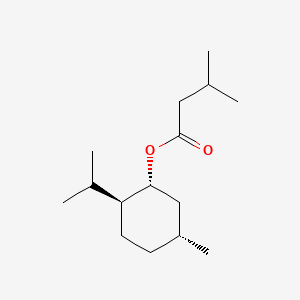

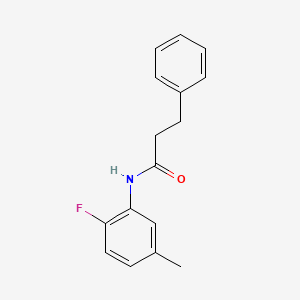

トランス-スチリル酢酸: は、酵素ペプチジルグリシンα-ヒドロキシラーゼモノオキシゲナーゼの機構に基づく阻害剤として使用されます {svg_1}。この酵素は神経内分泌ペプチドの生合成に不可欠です。研究者は、この酵素を阻害することで、さまざまな生理学的プロセスにおける酵素の役割を研究し、ペプチドホルモンの成熟を標的とする治療薬を開発することができます。

有機合成: 生体変換における仲介者

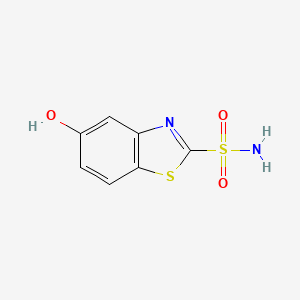

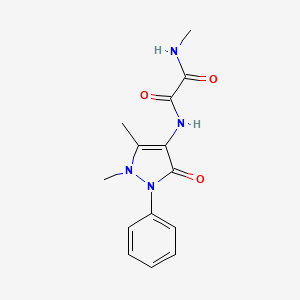

有機化学において、トランス-スチリル酢酸は、生体変換プロセスにおける細菌チロシナーゼの基質として機能します {svg_2}。これらの反応は、パーキンソン病の治療に使用されるL-ドーパなどの医学的に重要な化合物の合成、および汚染物質の生体高分子化などの環境用途において重要です。

材料科学: 先端材料の合成

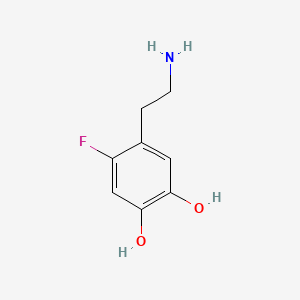

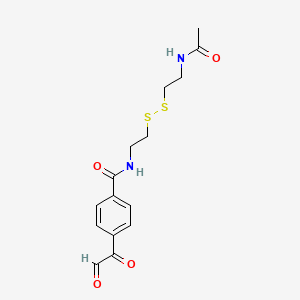

材料科学における特定の用途は直接引用されていませんが、トランス-スチリル酢酸の化学的特性は、ポリマーおよびコポリマーの合成における可能性を示唆しています。 そのビニル基は重合することができ、コーティングから高度な複合材料まで、さまざまな用途を持つ材料につながります {svg_3}.

生化学: 酵素反応の研究

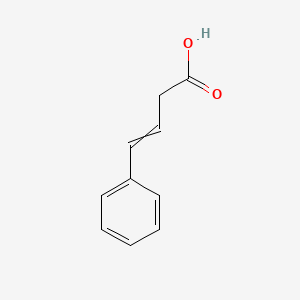

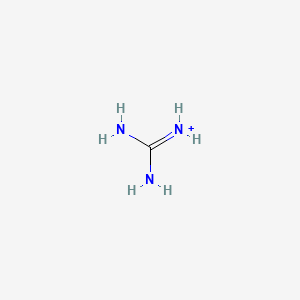

生化学において、トランス-スチリル酢酸は、ペプチジルグリシンα-ヒドロキシラーゼモノオキシゲナーゼの作用を研究するために使用されます {svg_4}。この酵素は、多くのホルモンや神経伝達物質の活性に不可欠な修飾である、ペプチドアミド化の最終段階に関与しています。この酵素の機構を理解することで、ペプチドホルモンの調節に関する洞察を得ることができます。

農業: 植物の成長と保護における潜在的な役割

トランス-スチリル酢酸の農業における直接的な用途は十分に文書化されていませんが、特定の酵素の阻害剤としての役割は、植物の成長と保護戦略のために探求することができます。 たとえば、ホルモン生合成経路を操作することで、作物のストレス耐性または成長パターンを強化することができます {svg_5}.

分析化学: クロマトグラフィー研究

トランス-スチリル酢酸: は、その独特のUV吸収特性により、分析化学におけるクロマトグラフィー研究に使用できます。 複雑な混合物の定性および定量分析における標準または参照化合物として機能できます {svg_6}.

作用機序

Target of Action

Trans-Styrylacetic acid, also known as 4-Phenyl-3-butenoic acid, primarily targets the enzyme Peptidylglycine α-hydroxylating monooxygenase . This enzyme plays a crucial role in the amidation of bioactive peptides, a process that often enhances the activity of the peptide.

Mode of Action

Trans-Styrylacetic acid acts as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase This means that the compound binds to the enzyme and undergoes a transformation, leading to the inactivation of the enzyme

Safety and Hazards

Trans-Styrylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to wash thoroughly after handling .

将来の方向性

生化学分析

Biochemical Properties

trans-Styrylacetic acid plays a significant role in biochemical reactions, particularly as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the conversion of C-terminal glycine-extended peptides to their active α-amidated products. The interaction between trans-Styrylacetic acid and peptidylglycine α-hydroxylating monooxygenase is crucial for understanding its inhibitory effects and potential therapeutic applications.

Metabolic Pathways

trans-Styrylacetic acid is involved in various metabolic pathways, including the phenylacetyl-CoA catabolon . This pathway encompasses the transformation of trans-Styrylacetic acid into phenylacetyl-CoA, which is subsequently catabolized into general metabolites. The interaction of trans-Styrylacetic acid with enzymes and cofactors in this pathway is crucial for understanding its metabolic significance.

特性

IUPAC Name |

(E)-4-phenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCXFXNEYIHJST-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959161 | |

| Record name | trans-Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1914-58-5, 2243-53-0 | |

| Record name | (3E)-4-Phenyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Butenoic acid, 4-phenyl-, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENOIC ACID, 4-PHENYL-, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the photoluminescent properties of hybrid materials incorporating trans-styrylacetic acid?

A: Research indicates that hybrid materials synthesized using trans-styrylacetic acid exhibit favorable photoluminescent properties, specifically demonstrating long luminescence lifetimes and high quantum efficiencies. [] This suggests potential applications in areas like optoelectronics and sensing technologies.

Q2: Can trans-styrylacetic acid be used as a precursor in the synthesis of more complex molecules?

A: Yes, trans-styrylacetic acid serves as a starting material for synthesizing other valuable compounds. For instance, it can react with aqueous potassium hydrogen sulfate (KHSO5) to yield trans-3-hydroxy-4-phenylbutyrolactone. [, ] This lactone structure is found in various natural products and pharmaceuticals, highlighting the synthetic utility of trans-styrylacetic acid.

Q3: How is trans-styrylacetic acid involved in biological systems?

A: trans-Styrylacetic acid is a component of the phenylacetyl-CoA catabolon, a complex metabolic unit. [] Within this system, various structurally related compounds, including trans-styrylacetic acid, are catabolized into phenylacetyl-CoA, a common intermediate that feeds into central metabolic pathways. This highlights the role of trans-styrylacetic acid in the breakdown and utilization of specific molecules within biological systems.

Q4: What are the potential applications of hybrid materials containing trans-styrylacetic acid in material science?

A: The research highlights the use of trans-styrylacetic acid in constructing hybrid materials through radical addition polymerization with other monomers like vinyltrimethoxysilane. [] These hybrid materials, often incorporating rare earth elements, are characterized using techniques like NMR, FTIR, XRD, and SEM. The unique properties of these hybrids, combined with their tunable compositions, make them promising candidates for applications in areas like catalysis, sensing, and advanced material design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide](/img/structure/B1211016.png)

![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)